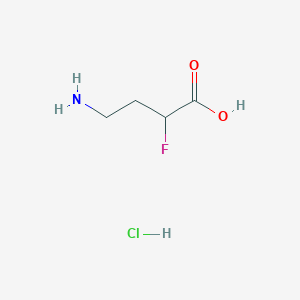

4-Amino-2-fluorobutanoic acid hydrochloride

Descripción

Historical Development and Discovery

4-Amino-2-fluorobutanoic acid hydrochloride emerged as a fluorinated analog of γ-aminobutyric acid (GABA) during the late 20th century, coinciding with increased interest in fluorine’s bioisosteric properties. Early studies focused on synthesizing halogenated GABA derivatives to probe neurotransmitter transport mechanisms. The compound was first reported in the 1980s as part of efforts to develop inhibitors of GABA transaminase (GABA-AT) and GABA transporters (GATs) . By 2002, its noncompetitive inhibition of GABA uptake in channel catfish brain synaptosomes (Ki = 12.5 µM) highlighted its utility in neurochemical research . Advances in fluorination methodologies, such as the use of diethylaminosulfur trifluoride (DAST) and continuous flow reactors, later enabled scalable synthesis .

Nomenclature and Classification

Systematic Name : this compound

Molecular Formula : C₄H₉ClFNO₂

CAS Registry Numbers :

- Free acid: 5130-17-6

- Hydrochloride salt: 26437-22-9

Synonyms : - DL-4-Amino-2-fluorobutyric acid hydrochloride

- FluoroGABA hydrochloride

Structural Classification : - Fluorinated β-amino acid

- GABA analog with a fluorine substituent at C2

Table 1: Molecular Identity

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 157.57 g/mol | |

| IUPAC Name | This compound | |

| SMILES | C(CN)C(C(=O)O)F.Cl | |

| InChI Key | KUFFCHJYYWINCJ-UHFFFAOYSA-N |

Position in Fluorinated Amino Acid Research

Fluorinated amino acids are pivotal in modulating protein stability, enzyme activity, and membrane permeability. This compound occupies a niche as a conformationally restricted GABA derivative. The C2-fluorine introduces steric and electronic effects that alter hydrogen bonding and dipole interactions, making it a tool for studying transporter-substrate dynamics . Its synthesis aligns with broader trends in asymmetric fluorination, such as nickel-catalyzed cross-couplings and electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) .

Table 2: Key Synthetic Routes

Significance in GABA-Related Neurochemistry

GABA transporters (GATs) regulate synaptic GABA levels via Na⁺/Cl⁻-dependent uptake. This compound exhibits noncompetitive inhibition of GAT1 in mammalian and piscine models, distinguishing it from competitive inhibitors like tiagabine (Ki = 0.23 µM) . The fluorine atom stabilizes a gauche conformation via electrostatic interactions with the ammonium group, which may impede transporter conformational changes required for substrate translocation . This property has been exploited to study GABAergic signaling in epilepsy and anxiety disorders, though therapeutic applications remain exploratory .

Mechanistic Insights :

- Noncompetitive Inhibition : Binds allosteric sites on GAT1, as evidenced by kinetic studies showing unchanged Km for GABA (4.46 µM) in the presence of the compound .

- Conformational Restriction : Fluorine’s electronegativity enforces a staggered rotameric state, reducing flexibility critical for transporter cycling .

Propiedades

IUPAC Name |

4-amino-2-fluorobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2.ClH/c5-3(1-2-6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFFCHJYYWINCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716737 | |

| Record name | 4-Amino-2-fluorobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26437-22-9 | |

| Record name | 4-Amino-2-fluorobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluorobutanoic acid hydrochloride can be achieved through several synthetic routesThe reaction conditions typically involve the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The final product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-fluorobutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The fluorine atom can be reduced to form the corresponding non-fluorinated butanoic acid derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or thiourea.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of non-fluorinated butanoic acid derivatives.

Substitution: Formation of hydroxyl or thiol-substituted butanoic acid derivatives.

Aplicaciones Científicas De Investigación

4-Amino-2-fluorobutanoic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter pathways.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mecanismo De Acción

The mechanism of action of 4-Amino-2-fluorobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act on gamma-aminobutyric acid (GABA) transporters, influencing neurotransmitter levels and modulating neuronal activity . The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects .

Comparación Con Compuestos Similares

Functional Comparison: GABA Transport Inhibitors

Key studies highlight differences in inhibitory potency and mechanisms among GABA transport modulators (Table 1):

Table 1: Comparative Pharmacological Profiles of GABA Transport Inhibitors

- Tiagabine (Ki = 0.23 µM) is significantly more potent than 4-amino-2-fluorobutanoic acid, reflecting its competitive binding to the GABA uptake site.

- (R,S)-Nipecotic acid (Ki = 2.2 µM) also acts competitively but with lower potency than tiagabine.

- Homo-β-proline shares the non-competitive inhibition mechanism with 4-amino-2-fluorobutanoic acid, though it is slightly more potent (Ki = 9.4 µM).

These findings suggest that fluorination at the 2-position and the absence of a cyclic structure in 4-amino-2-fluorobutanoic acid may reduce its affinity for the GABA transporter compared to cyclic analogs like tiagabine .

Structural Analogs: Modifications and Implications

Structurally related compounds with variations in substituents or halogenation patterns are summarized below (Table 2):

Table 2: Structural Analogs of 4-Amino-2-fluorobutanoic Acid Hydrochloride

- 2-Amino-4,4,4-trifluorobutanoic acid HCl: The trifluoromethyl group at C4 may enhance metabolic stability and lipophilicity compared to monofluorinated analogs, though its GABA activity remains uncharacterized .

- (2S)-2-Amino-4-methoxy-butanoic acid HCl: The methoxy group likely improves aqueous solubility, making it suitable for formulation studies, but its pharmacological profile is unexplored .

Halogenated Derivatives

Substitution of fluorine with other halogens can dramatically alter physicochemical properties:

Actividad Biológica

4-Amino-2-fluorobutanoic acid hydrochloride (4-AFBAH) is a fluorinated amino acid derivative that has garnered attention for its unique biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article delves into the compound's mechanisms of action, comparisons with similar compounds, and relevant research findings.

4-AFBAH is characterized by its amino group and a fluorine atom attached to a butanoic acid backbone. The presence of the fluorine atom enhances its chemical reactivity and biological activity, distinguishing it from other amino acids. Its molecular formula is , and it exists in a hydrochloride salt form, which improves its solubility in biological assays.

The mechanism of action of 4-AFBAH primarily involves its interaction with gamma-aminobutyric acid (GABA) transporters and excitatory amino acid transporters (EAATs).

- GABA Transporters : 4-AFBAH may influence neurotransmitter levels by modulating GABA transporters, which are crucial for maintaining inhibitory neurotransmission in the brain. This modulation can potentially affect various neurological functions, including anxiety and seizure activity.

- EAATs : Preliminary studies suggest that 4-AFBAH may act as a modulator of EAATs, which are responsible for clearing glutamate from the synaptic cleft. This interaction could influence glutamate reuptake, thereby affecting excitatory neurotransmission and synaptic plasticity.

Biological Activity

Research indicates that 4-AFBAH exhibits several significant biological activities:

- Neurotransmitter Modulation : By influencing GABA and glutamate transporters, 4-AFBAH may play a role in conditions such as epilepsy and anxiety disorders, where neurotransmitter balance is crucial.

- Potential Therapeutic Applications : The compound's ability to modulate neurotransmitter systems positions it as a candidate for further investigation in pharmacological applications targeting neurological disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-AFBAH, it is essential to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Aminobutanoic Acid | C₄H₉NO₂ | GABA precursor; lacks fluorine. |

| 2-Amino-4-fluorobenzoic Acid | C₇H₈FNO₂ | Contains a benzene ring; distinct structural properties. |

| (S)-2-Amino-4-fluorobutanoic Acid | C₄H₉FNO₂ | Chiral variant; potential for different biological activities. |

The presence of the fluorine atom in 4-AFBAH contributes to its enhanced binding affinity and selectivity towards biological targets compared to its non-fluorinated counterparts .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-AFBAH:

- Neurotransmitter Transport Studies : Research has shown that 4-AFBAH can effectively modulate GABA transporters, leading to increased levels of GABA in synaptic spaces, which could provide therapeutic benefits in anxiety-related disorders.

- Binding Affinity Assessments : Investigations into the binding affinities of 4-AFBAH with various receptors have indicated promising results, suggesting potential applications in drug development targeting neurological conditions.

- Pharmacological Investigations : Studies focusing on the pharmacokinetics and dynamics of 4-AFBAH have revealed its stability and reactivity profile, making it an attractive candidate for further therapeutic exploration.

Q & A

Q. What are the key structural features of 4-amino-2-fluorobutanoic acid hydrochloride, and how do they influence its reactivity?

The compound features a linear carbon backbone with a fluorine atom at the C2 position and an amino group at C4, forming a hydrochloride salt. The fluorine atom introduces electronegativity, altering electron density and hydrogen-bonding capacity, while the amino group enables nucleophilic reactivity. Comparative studies with analogs (e.g., 4-chloro-2-aminobutanoic acid) show that fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase metabolic stability compared to bulkier halogens .

Methodological Insight : Use X-ray crystallography or NMR to confirm stereochemistry and hydrogen-bonding networks. PubChem-derived InChI/SMILES data (e.g., InChI=1S/C4H8FNO2.ClH) can guide computational modeling .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves fluorination of 2-amino-4-hydroxybutanoic acid using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is conducted under anhydrous conditions (e.g., in DMF at 0–5°C) to minimize hydrolysis. Subsequent treatment with HCl yields the hydrochloride salt .

Key Steps :

- Protect the amino group with Boc anhydride.

- Fluorinate the hydroxyl group using DAST.

- Deprotect and acidify to form the hydrochloride salt.

Optimization : Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to avoid over-fluorination .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR, IR) for this compound be resolved?

Discrepancies in NMR shifts often arise from pH-dependent protonation states of the amino group. For example, in D₂O, the NH₃⁺ group resonates at δ 3.1–3.3 ppm, while free NH₂ appears at δ 1.8–2.0 ppm. IR spectra should show characteristic stretches for -COOH (~1700 cm⁻¹) and -NH₃⁺Cl⁻ (~2500 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray diffraction to resolve ambiguities .

Case Study : A 2024 study resolved overlapping ¹⁹F NMR signals by using a deuterated DMSO-d₆ solvent, which sharpened the fluorine peak at δ -120 ppm .

Q. What strategies optimize the enantiomeric purity of this compound for biological studies?

Q. How does fluorination at C2 impact the compound’s bioactivity compared to non-fluorinated analogs?

Fluorination enhances metabolic stability by resisting oxidative degradation. In a 2025 PET imaging study, the fluorine-18 analog of 4-amino-2-fluorobutanoic acid showed prolonged in vivo retention (t₁/₂ = 2.3 hr vs. 0.8 hr for non-fluorinated analogs) due to reduced cytochrome P450 metabolism. This property is critical for designing CNS-targeted probes .

Experimental Design :

- Radiolabel the compound with ¹⁸F via nucleophilic substitution.

- Assess pharmacokinetics in rodent models using microPET imaging.

- Compare clearance rates with LC-MS/MS plasma analysis .

Q. What computational methods predict the compound’s solubility and partition coefficient (logP)?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can estimate dipole moments and hydrogen-bonding capacity, which correlate with solubility. For logP, use the Crippen fragmentation method or software like MarvinSketch. Experimental validation via shake-flask assays (octanol/water system) is recommended. A 2024 study reported a calculated logP of -1.2 vs. experimental -1.5, highlighting the need for force-field refinement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 210–215°C vs. 205–208°C)?

Variations arise from differences in crystallization solvents or hydration states. Reproduce measurements using a calibrated melting-point apparatus with slow heating (1°C/min). For hygroscopic samples, conduct analysis under inert gas (N₂). A 2022 interlaboratory study attributed a 5°C discrepancy to residual DMF in the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.